![molecular formula C18H15N3O5 B14001082 3-(1H-indol-3-yl)-2-[(2-nitrobenzoyl)amino]propanoic acid CAS No. 27261-93-4](/img/structure/B14001082.png)
3-(1H-indol-3-yl)-2-[(2-nitrobenzoyl)amino]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-tryptophan,n-(2-nitrobenzoyl)- is a derivative of the essential amino acid L-tryptophan This compound is characterized by the addition of a 2-nitrobenzoyl group to the L-tryptophan molecule L-tryptophan itself is known for its role in the biosynthesis of serotonin, melatonin, and niacin
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-tryptophan,n-(2-nitrobenzoyl)- typically involves the acylation of L-tryptophan with 2-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
- Solvent: Dichloromethane or another suitable organic solvent.
- Temperature: Room temperature to slightly elevated temperatures.
- Reaction Time: Several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of L-tryptophan,n-(2-nitrobenzoyl)- may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving:
- Continuous flow reactors for better control of reaction conditions.
- Purification steps such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
L-tryptophan,n-(2-nitrobenzoyl)- can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
- Reduction of the nitro group can yield L-tryptophan,n-(2-aminobenzoyl)-.
- Substitution reactions can produce various L-tryptophan derivatives with different functional groups.
Aplicaciones Científicas De Investigación
L-tryptophan,n-(2-nitrobenzoyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for
Propiedades
Número CAS |
27261-93-4 |
|---|---|
Fórmula molecular |
C18H15N3O5 |
Peso molecular |
353.3 g/mol |
Nombre IUPAC |
3-(1H-indol-3-yl)-2-[(2-nitrobenzoyl)amino]propanoic acid |
InChI |
InChI=1S/C18H15N3O5/c22-17(13-6-2-4-8-16(13)21(25)26)20-15(18(23)24)9-11-10-19-14-7-3-1-5-12(11)14/h1-8,10,15,19H,9H2,(H,20,22)(H,23,24) |
Clave InChI |
PWYMIZQPWVRZDL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)C3=CC=CC=C3[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




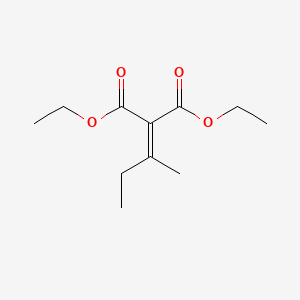
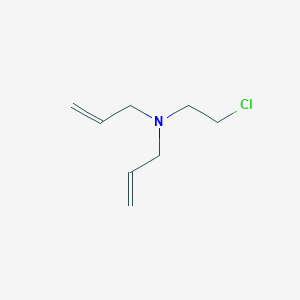
![2-[(2-Methyloxiran-2-yl)methyl]-6-oxabicyclo[3.1.0]hexane](/img/structure/B14001029.png)
![[2-(Benzenesulfinyl)-1-chloroethyl]benzene](/img/structure/B14001044.png)
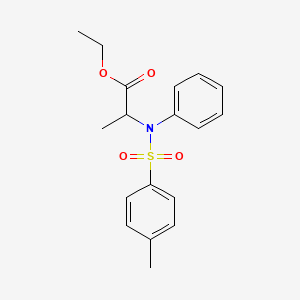
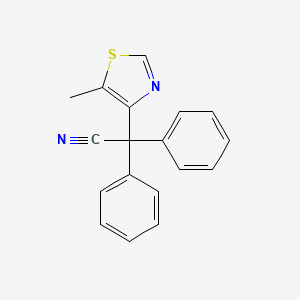
![4-[(2-amino-4-sulfanylidene-7,8-dihydro-1H-pteridin-6-yl)methyl-methylamino]benzoic acid](/img/structure/B14001048.png)
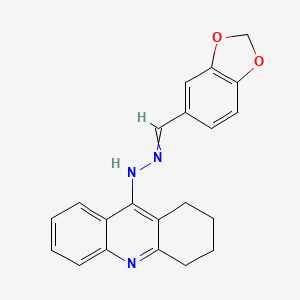
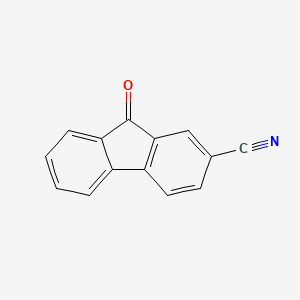
![6-[(3,4,5-Trimethoxyanilino)methyl]quinazoline-2,4-diamine](/img/structure/B14001059.png)
![1-[2-(Butan-2-yl)phenoxy]propan-2-yl 2-methylpropanoate](/img/structure/B14001066.png)

